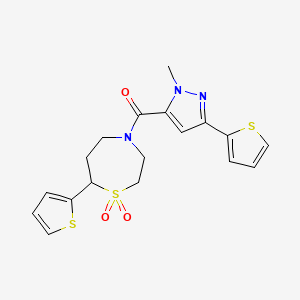
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure comprises a 3,4-dihydroquinoline ring linked to a phenyl-substituted thiadiazole moiety via a thioether bridge, giving it distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound can involve multiple steps One potential synthetic route starts with the formation of 3,4-dihydroquinoline, which is achieved through the cyclization of aniline derivatives Subsequently, this intermediate can be reacted with ethyl 2-bromoacetate under basic conditions to form an ester
Industrial Production Methods: : While laboratory synthesis methods are detailed, industrial-scale production might utilize optimized catalytic processes to ensure higher yield and efficiency. Solvent choice, temperature, pressure, and catalysts must be carefully calibrated to maintain the purity and stability of the compound.
化学反应分析
Types of Reactions: : 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone undergoes several chemical reactions:
Oxidation: : It can be oxidized to introduce additional functional groups or modify its reactivity.
Reduction: : Reduction reactions can break down specific parts of the molecule, such as the thiadiazole ring.
Substitution: : Nucleophilic and electrophilic substitution reactions can be used to modify the phenyl ring or thiadiazole moiety.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Reagents like halogenated compounds, and nucleophiles like amines or thiols.
Major Products: : Depending on the reaction, major products can include oxidized quinoline derivatives, reduced thiadiazole compounds, or substituted phenyl derivatives.
科学研究应用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone has a wide range of applications:
Chemistry: : Used as an intermediate in organic synthesis and catalyst development.
Biology: : Potentially useful in studying enzyme interactions and biological pathways.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of advanced materials and dyes due to its unique structural properties.
作用机制
The compound's effects are mediated through its interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA, depending on the context of its application.
Pathways Involved: : The compound may alter signaling pathways, enzyme activity, or genetic expression to exert its effects.
相似化合物的比较
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is unique due to its combination of a dihydroquinoline ring and a thiadiazole moiety.
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone: : Lacks the thiadiazole moiety, making its chemical behavior and applications distinct.
2-(3-phenyl-1,2,4-thiadiazol-5-yl)thiophene:
3,4-Dihydroquinoline derivatives: : These compounds share the dihydroquinoline ring but differ in other structural aspects, influencing their properties and applications.
This compound's unique combination of structural features enables it to stand out in its field, offering diverse opportunities for research and development.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c23-17(22-12-6-10-14-7-4-5-11-16(14)22)13-24-19-20-18(21-25-19)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBNRYRZDYZPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)

![5-bromo-13-(4-chlorophenyl)-6-hydroxy-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2727724.png)
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B2727725.png)

![3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727730.png)
![5-[2-(9H-carbazol-9-yl)ethyl]-4-[(furan-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2727731.png)

![N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2727733.png)
![2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2727735.png)


![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2727740.png)

